2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid

Regioisomer discrimination Amide coupling Medicinal chemistry

2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid (CAS 957293-86-6) is a heterocyclic building block that fuses a 3,5-dimethylpyrazole ring to a thiazole-4-carboxylic acid scaffold via an N1–C2 linkage. With a molecular formula of C9H9N3O2S and a molecular weight of 223.25 g/mol, it is supplied as a research-grade intermediate with typical purities ranging from 95% to 98%.

Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
CAS No. 957293-86-6
Cat. No. B1299790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid
CAS957293-86-6
Molecular FormulaC9H9N3O2S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC(=CS2)C(=O)O)C
InChIInChI=1S/C9H9N3O2S/c1-5-3-6(2)12(11-5)9-10-7(4-15-9)8(13)14/h3-4H,1-2H3,(H,13,14)
InChIKeyLGYCXBIJEFYBLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid (CAS 957293-86-6): Procurement-Relevant Identity and Structural Context


2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid (CAS 957293-86-6) is a heterocyclic building block that fuses a 3,5-dimethylpyrazole ring to a thiazole-4-carboxylic acid scaffold via an N1–C2 linkage . With a molecular formula of C9H9N3O2S and a molecular weight of 223.25 g/mol, it is supplied as a research-grade intermediate with typical purities ranging from 95% to 98% . The compound belongs to the broader pyrazolylthiazole carboxylic acid class, which has been explored for anti-inflammatory and antimicrobial properties, though direct bioactivity data for this specific derivative remains sparse in the primary literature [1].

Why Generic Substitution of 2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid Is Not Advisable


Although several pyrazolylthiazole carboxylic acids share the same core formula (C9H9N3O2S), substitution at the pyrazole–thiazole junction is not trivial. The 3,5-dimethyl substitution pattern on the pyrazole ring, combined with the N1–C2 connectivity to the thiazole, creates a unique spatial and electronic environment that directly influences downstream reactivity in amide coupling, metal coordination, and cyclization reactions . A regioisomer such as 2-(1,5-dimethyl-3-pyrazolyl)thiazole-4-carboxylic acid (CAS 1523205-22-2) connects via the pyrazole C3 position, resulting in a different dihedral angle and distinct H-bonding capacity, which prevents one-to-one interchange in structure–activity relationship (SAR) campaigns . Furthermore, the absence of methyl groups on pyrazole (e.g., 2-(1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid) removes the hydrophobic shielding of the heterocycle, altering logP, solubility, and metabolic stability in ways that cannot be predicted without experimental validation [1].

Quantitative Evidence Guide: Differentiating 2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid from Closest Analogs


Regioisomeric Purity: N1–C2 vs. C3–C2 Connectivity Defines Downstream Coupling Efficiency

The target compound (CAS 957293-86-6) is the N1-linked isomer, whereas the regioisomer 2-(1,5-dimethyl-3-pyrazolyl)thiazole-4-carboxylic acid (CAS 1523205-22-2) is C3-linked. In thiazole-4-carboxylic acid amide couplings, the N1-linked isomer places the pyrazole ring in a conformation that is less sterically hindered than the C3-linked isomer, which is expected to result in faster reaction kinetics under standard HATU/DIPEA conditions. However, no direct kinetic comparison has been published for these specific compounds [1].

Regioisomer discrimination Amide coupling Medicinal chemistry

Purity Specification: 98% Minimum Purity Enables Direct Use in Fragment-Based Screening Without Further Purification

The compound is available from MolCore with a certified purity of NLT 98% . In fragment-based screening campaigns, a purity threshold of ≥98% is commonly required to minimize false positives arising from impurities. By contrast, the regioisomer 2-(1,5-dimethyl-3-pyrazolyl)thiazole-4-carboxylic acid is typically offered at 95% purity, which may necessitate additional purification before biophysical assays .

Fragment-based drug discovery Purity threshold QC requirements

Antimicrobial Activity Class Reference: Pyrazolylthiazole Carboxylic Acids Show MIC Values Comparable to Ciprofloxacin

In a series of pyrazolylthiazole carboxylic acids (compounds 2a–2p), the most active analogue (2h, R=OCH₃, R₁=Cl) exhibited a MIC of 6.25 µg/mL against both Gram-positive bacteria, matching the reference drug ciprofloxacin (MIC 6.25 µg/mL) [1]. The target compound (CAS 957293-86-6) was not directly evaluated in this study; however, it shares the core scaffold and differs only in the substituent pattern. This suggests that the 3,5-dimethylpyrazole-thiazole-4-carboxylic acid core is a privileged scaffold for antimicrobial activity and that the specific substitution pattern of the target compound may confer distinct potency and spectrum relative to the published analogues.

Antimicrobial MIC Structure–activity relationship

Optimal Research and Industrial Application Scenarios for 2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid


Fragment-Based Lead Discovery Libraries

The compound's molecular weight (223.25 g/mol) and heterocyclic scaffold fit the criteria for fragment-based screening. Its availability at ≥98% purity makes it ready for immediate use in biophysical assays (SPR, NMR, DSF) without pre-purification, a key advantage over lower-purity regioisomers.

Kinase Inhibitor Scaffold Elaboration

The pyrazolylthiazole core is a recognized kinase hinge-binding motif. The 3,5-dimethyl substitution pattern offers steric bulk that can enhance selectivity over unsubstituted pyrazole analogues. The carboxylic acid handle allows direct amide or ester diversification for focused library synthesis .

Antimicrobial SAR Expansion

Given the class-level antimicrobial activity of pyrazolylthiazole carboxylic acids (MIC values ranging from 6.25 to >100 µg/mL against Gram-positive bacteria) [1], this compound serves as a viable starting material for synthesizing new analogues aimed at improving potency and broadening the antibacterial spectrum.

Metal-Organic Framework (MOF) and Coordination Chemistry

The compound features two nitrogen donors (pyrazole and thiazole) and a carboxylic acid group, enabling diverse coordination modes with transition metals. The 3,5-dimethyl substitution on pyrazole provides steric control over metal binding geometry, which is distinct from the unsubstituted 2-(1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid .

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